molecular formula C16H13NO6S B11614955 (3E)-6-(ethylsulfonyl)-3-[2-(furan-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

(3E)-6-(ethylsulfonyl)-3-[2-(furan-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B11614955
M. Wt: 347.3 g/mol
InChI Key: KWQJRKKGRHXAQK-LCYFTJDESA-N
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Description

(3E)-6-(ETHANESULFONYL)-3-[2-(FURAN-2-YL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzoxazinone core, which is known for its diverse biological activities, and a furan ring, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-6-(ETHANESULFONYL)-3-[2-(FURAN-2-YL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE typically involves multi-step organic reactions. One common approach is to start with a benzoxazinone precursor, which undergoes sulfonylation to introduce the ethanesulfonyl group. This is followed by a condensation reaction with a furan-2-yl ketone to form the final product. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-6-(ETHANESULFONYL)-3-[2-(FURAN-2-YL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the oxo group can produce hydroxyl derivatives.

Scientific Research Applications

(3E)-6-(ETHANESULFONYL)-3-[2-(FURAN-2-YL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3E)-6-(ETHANESULFONYL)-3-[2-(FURAN-2-YL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell signaling pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazinone Derivatives: Compounds with similar benzoxazinone cores but different substituents.

    Furan Derivatives: Compounds with furan rings and various functional groups.

Uniqueness

What sets (3E)-6-(ETHANESULFONYL)-3-[2-(FURAN-2-YL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE apart is its unique combination of a benzoxazinone core and a furan ring, along with the presence of an ethanesulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C16H13NO6S

Molecular Weight

347.3 g/mol

IUPAC Name

6-ethylsulfonyl-3-[(Z)-2-(furan-2-yl)-2-hydroxyethenyl]-1,4-benzoxazin-2-one

InChI

InChI=1S/C16H13NO6S/c1-2-24(20,21)10-5-6-14-11(8-10)17-12(16(19)23-14)9-13(18)15-4-3-7-22-15/h3-9,18H,2H2,1H3/b13-9-

InChI Key

KWQJRKKGRHXAQK-LCYFTJDESA-N

Isomeric SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC=CO3)\O

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC=CO3)O

Origin of Product

United States

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